![molecular formula C6H9ClN4OS B11715975 4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B11715975.png)
4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The chloroethyl and amino groups attached to the thiadiazole ring contribute to its reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide typically involves the reaction of 2-chloroethylamine with N-methyl-1,2,5-thiadiazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to maximize efficiency and minimize waste, with careful control of reaction parameters to ensure consistent quality of the final product. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroethyl group under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiadiazole compounds
科学的研究の応用
Biology: It has been investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use as a therapeutic agent, particularly in the treatment of certain types of cancer.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide involves its interaction with cellular components, particularly DNA. The chloroethyl group can form covalent bonds with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy, which target rapidly dividing cancer cells and disrupt their growth and proliferation.
類似化合物との比較
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in the treatment of chronic lymphocytic leukemia and malignant lymphomas.
Melphalan: Another nitrogen mustard used in the treatment of multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide is unique due to its thiadiazole ring structure, which imparts distinct chemical and biological properties. The presence of the thiadiazole ring can enhance the compound’s stability and reactivity, making it a valuable scaffold for the development of new therapeutic agents and materials.
特性
分子式 |
C6H9ClN4OS |
|---|---|
分子量 |
220.68 g/mol |
IUPAC名 |
4-(2-chloroethylamino)-N-methyl-1,2,5-thiadiazole-3-carboxamide |
InChI |
InChI=1S/C6H9ClN4OS/c1-8-6(12)4-5(9-3-2-7)11-13-10-4/h2-3H2,1H3,(H,8,12)(H,9,11) |
InChIキー |
LIFGSSWIYCMKTA-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=NSN=C1NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


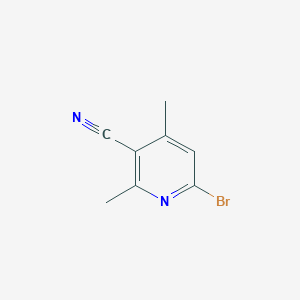
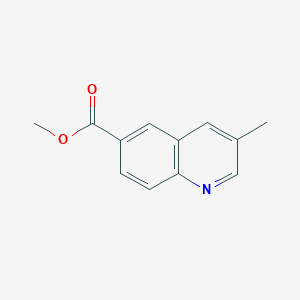

![2,2,2-trifluoro-N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B11715909.png)
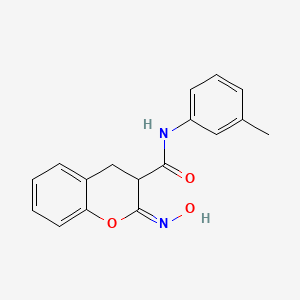
![5-Phenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11715921.png)
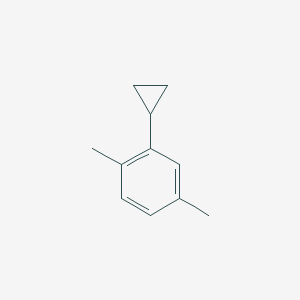
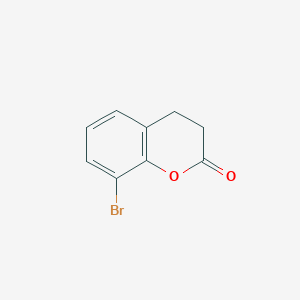
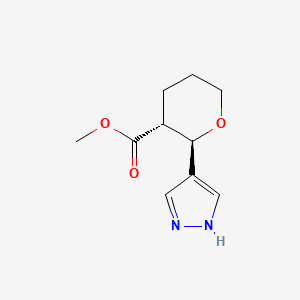
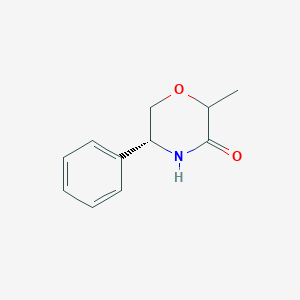
![(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B11715972.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide](/img/structure/B11715980.png)
![N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine](/img/structure/B11715988.png)
![(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11716006.png)
